4-Cyclohexyl-1,3-thiazol-2-amine
Description
Significance of the Thiazole (B1198619) Moiety in Drug Discovery and Development
The thiazole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous clinically significant medications. colab.wsresearchgate.net Its unique chemical properties, including its ability to engage in various biological interactions, have made it a focal point for medicinal chemists. researchgate.net Thiazole-containing compounds exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govwisdomlib.org The structural versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of diverse derivatives with tailored pharmacological profiles. nih.govglobalresearchonline.net This adaptability has led to the development of several successful drugs, such as the anticancer agents dabrafenib (B601069) and dasatinib. colab.wsnih.gov
The significance of the thiazole moiety also lies in its presence in naturally occurring bioactive molecules, which has inspired the design and synthesis of novel therapeutic agents. colab.wsnih.gov Researchers continue to explore the potential of thiazole derivatives, aiming to develop more potent and selective drugs for a range of diseases. colab.wswisdomlib.org
Overview of 2-Aminothiazole (B372263) Scaffolds and Their Diverse Biological Activities
Within the broader class of thiazoles, the 2-aminothiazole scaffold is a particularly important structural motif in medicinal chemistry. nih.govdntb.gov.ua These compounds are recognized for a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.govdntb.gov.uamdpi.com The presence of the amino group at the 2-position of the thiazole ring provides a key site for chemical modification, allowing for the generation of extensive libraries of derivatives. mdpi.comnih.gov
The diverse biological effects of 2-aminothiazoles have spurred significant research into their synthesis and structure-activity relationships. nih.govnih.gov Studies have demonstrated that substitutions at the N-2, 4, and 5 positions of the 2-aminothiazole ring can profoundly influence their biological activity. nih.govmdpi.com This has led to the identification of potent inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this scaffold. chemicalbook.com For instance, 2-aminothiazole derivatives have been investigated as kinase inhibitors, which are crucial in treating diseases like cancer and autoimmune disorders. chemicalbook.com
Table 1: Biological Activities of 2-Aminothiazole Scaffolds
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Inhibit the growth of various cancer cell lines. | nih.gov, mdpi.com, colab.ws |
| Antimicrobial | Effective against a range of bacteria and fungi. | nih.gov, chemicalbook.com |
| Anti-inflammatory | Reduce inflammation in various models. | nih.gov, chemicalbook.com |
| Antioxidant | Protect cells from damage by free radicals. | nih.gov, dntb.gov.ua |
| Antiviral | Show activity against certain viruses. | nih.gov |
| Enzyme Inhibition | Inhibit the activity of various enzymes, such as kinases. | chemicalbook.com |
Contextualizing 4-Cyclohexyl-1,3-thiazol-2-amine within the Thiazole Class
This compound is a specific derivative belonging to the 2-aminothiazole class. Its structure features a cyclohexyl group at the 4-position of the thiazole ring. This substitution is significant as the nature of the group at this position can greatly influence the compound's physical, chemical, and biological properties. The synthesis of such 4-substituted-2-aminothiazoles can be achieved through methods like the Hantzsch thiazole synthesis, which involves the reaction of a ketone (in this case, cyclohexyl methyl ketone) with thiourea (B124793) in the presence of a halogen. nih.gov
While specific, in-depth research on the standalone biological activities of this compound is not extensively detailed in the provided search results, its chemical structure places it within a class of compounds with recognized therapeutic potential. The cyclohexyl group, being a bulky and lipophilic moiety, can affect how the molecule interacts with biological targets. Further investigation into this specific compound and its derivatives is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBFRLWPQHZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323959 | |
| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
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Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-55-1 | |
| Record name | 4-Cyclohexyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 405298 | |
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| Record name | 7496-55-1 | |
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| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
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| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
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Synthetic Methodologies and Reaction Pathways for 4 Cyclohexyl 1,3 Thiazol 2 Amine and Its Derivatives
General Synthetic Strategies for Thiazole (B1198619) Derivatives
The synthesis of thiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being the most classical and widely recognized method. derpharmachemica.comchemicalbook.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). chemicalbook.comyoutube.com Over the years, many modifications and novel approaches have been developed to improve yields, simplify procedures, and expand the substrate scope. These strategies often aim to avoid the use of lachrymatory and toxic α-haloketones by generating reactive intermediates in situ. researchgate.net Modern methods focus on one-pot procedures, the use of greener catalysts, and alternative reaction media to enhance efficiency and sustainability. researchgate.netresearchgate.net
Condensation Reactions
Condensation reactions are a cornerstone of thiazole synthesis, involving the formation of the heterocyclic ring by joining two or more molecules with the elimination of a small molecule, such as water.
Utilizing Thiosemicarbazides and α-Halo Carbonyl Compounds
The reaction between thiosemicarbazides and α-halo carbonyl compounds, such as phenacyl bromide, is a versatile method for synthesizing thiazole derivatives. scribd.comresearchgate.net The structure of the final product can vary depending on the specific reactants and reaction conditions, potentially yielding thiazoles, thiadiazines, or other heterocyclic systems. scribd.com In this reaction, the sulfur atom of the thiosemicarbazide acts as a nucleophile, attacking the carbon bearing the halogen in the α-halo carbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net This pathway is particularly useful for accessing 2-hydrazinylthiazole derivatives, which can be further modified. For instance, condensation of a thiosemicarbazone with phenacyl bromide or chloroacetone can afford 1,3-thiazoline derivatives. scribd.com
Reaction between Amines and Carboxylic Acid Derivatives with Coupling Agents
While not typically a primary method for forming the thiazole ring itself, the reaction between the amino group of a pre-formed 2-aminothiazole (B372263) and a carboxylic acid derivative is a crucial strategy for synthesizing a wide range of N-substituted derivatives. This amide bond formation is commonly facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov For example, 2-amino-4-(2-pyridyl)thiazole can be coupled with various mono-substituted carboxylic acids using EDCI to produce the corresponding amide derivatives. nih.gov This approach allows for the introduction of diverse functional groups onto the 2-amino position of the thiazole core, enabling the exploration of structure-activity relationships for medicinal chemistry applications. researchgate.net
Condensation of Acetophenone or Cyclohexanone with Thiourea in the Presence of Iodine
A highly efficient and common method for synthesizing 4-substituted-2-aminothiazoles, including 4-cyclohexyl-1,3-thiazol-2-amine, is the direct, one-pot condensation of a ketone with thiourea using iodine as a catalyst and oxidant. nih.govmdpi.comaip.org This reaction is a modification of the Hantzsch synthesis that avoids the pre-synthesis and handling of unstable α-haloketones. researchgate.net The mechanism involves the in situ formation of an α-iodoketone from the reaction of the ketone (e.g., cyclohexanone or acetophenone) with iodine. researchgate.netresearchgate.net The α-iodoketone then readily condenses with thiourea, followed by cyclization and dehydration to yield the final 2-aminothiazole product. researchgate.net This method is advantageous due to its operational simplicity, mild reaction conditions, and often excellent yields. researchgate.net The reaction is typically carried out by heating a mixture of the ketone, thiourea, and iodine in a solvent like ethanol. nih.govmdpi.com
Table 1: Synthesis of 2-Aminothiazole Derivatives via Iodine-Mediated Condensation
| Ketone Precursor | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | Thiourea, Iodine | Ethanol | Reflux, 10 hrs | 2-Amino-4-phenylthiazole | 94 | researchgate.net |
| p-Nitroacetophenone | Thiourea, Iodine, Pyridine | Ethanol | Reflux, 10 hrs | 2-Amino-4-(4-nitrophenyl)thiazole | 94 | researchgate.net |
| Paeonol | Thiourea, Iodine | Ethanol | Reflux | 2-Amino-4-(2-hydroxy-4-methoxyphenyl)thiazole | - | nih.gov |
| Cyclohexanone | Thiourea, Iodine | - | Heat | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine | - | nih.govmdpi.com |
Cyclization Techniques
Cyclization techniques form the thiazole ring from acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms. These methods often provide access to a wide range of substituted thiazoles through the careful design of the starting materials.
Cyclization involving Elemental Sulfur or Thiourea from Appropriate Precursors
Beyond its use with α-haloketones, thiourea is a versatile reagent for cyclization with various other precursors to form the 2-aminothiazole core. For example, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioureas to provide 2,4-disubstituted thiazole derivatives under mild, metal-free conditions. organic-chemistry.org Another approach involves the domino alkylation-cyclization reaction of propargyl bromide with thiourea. nih.gov Furthermore, β-keto esters can be subjected to α-halogenation with N-bromosuccinimide (NBS), followed by cyclization with thiourea, to yield 2-aminothiazole-5-carboxylates. nih.gov
Elemental sulfur (S8) has emerged as an inexpensive and readily available sulfur source for thiazole synthesis, particularly in modern, metal-catalyzed oxidative cyclization reactions. organic-chemistry.org A practical copper-catalyzed process allows for the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as a green oxidant. organic-chemistry.org Another innovative method involves a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles in good yields. organic-chemistry.org An oxidative cascade cyclization of enaminones with elemental sulfur, promoted by tert-butyl peroxybenzoate (TBPB), enables the construction of thiazole-2-thiones through the formation of two C-S bonds and a C=S bond in a single operation. organic-chemistry.orgacs.org These methods represent efficient and atom-economic routes to complex thiazole derivatives from simple starting materials. researchgate.net
Palladium-Catalyzed Cyclization Reactions
While palladium catalysis is extensively used for the functionalization of pre-formed thiazole rings, such as through C-N coupling reactions for N-arylation, its application in the direct cyclization to form the 2-aminothiazole ring is less common. acs.orgmit.educore.ac.uk However, palladium-catalyzed intramolecular cyclization represents a viable strategy for the synthesis of fused 2-aminothiazole systems, such as 2-aminobenzothiazoles.
One notable example involves the intramolecular C-S bond formation of N-arylthioureas. In this approach, N-arylthioureas are converted to 2-aminobenzothiazoles through a process of intramolecular C-H functionalization. organic-chemistry.org This reaction is facilitated by a cocatalytic system of Pd(PPh₃)₄ and MnO₂ under an oxygen atmosphere at 80°C. A key advantage of this method is that it circumvents the need for an ortho-halo substituted precursor, instead achieving direct functionalization of the ortho-aryl C-H bond. organic-chemistry.org Mechanistic studies suggest a pathway that is inconsistent with electrophilic palladation, with a high intramolecular primary kinetic isotope effect. organic-chemistry.org
Similarly, the cyclization of o-bromophenylthioureas and o-bromophenylthioamides can be catalyzed by palladium to yield 2-substituted-benzothiazoles. researchgate.net Another palladium-catalyzed tandem synthesis of 2-aminobenzothiazoles starts from 2-chloroanilines, which react with thiocarbamoyl chloride in the presence of Pd(dba)₂ and t-BuOK to provide the corresponding 2-aminobenzothiazoles in good to excellent yields. researchgate.net
Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted 2-aminothiazoles in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.
A novel one-pot, three-component reaction for the synthesis of 2-amino-1,3-thiazole derivatives utilizes allenyl isothiocyanates, amines, and β-nitro styrene or aldehydes. This reaction proceeds under mild conditions and provides reasonable to good yields of the target compounds. researchgate.net Another versatile MCR involves the reaction of isocyanides, amines, sulfur, and 2'-bromoacetophenones in an aqueous medium to produce 2-iminothiazolines, which can be tautomerized to 2-aminothiazoles. researchgate.net This method is noted for its efficiency, mild conditions, and excellent step- and atom-economy, often allowing for chromatography-free purification. researchgate.net
The following table summarizes representative multi-component reactions for the synthesis of 2-aminothiazole derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref |
| Allenyl isothiocyanate | Amine | β-Nitro styrene | Mild conditions | Highly substituted 2-amino-1,3-thiazole | researchgate.net |
| Isocyanide | Amine | Sulfur | 2'-Bromoacetophenone, Aqueous medium | 2-Iminothiazoline / 2-Aminothiazole | researchgate.net |
| Acetophenone derivative | Thiourea | Substituted benzaldehyde | Silica supported tungstosilisic acid, Ultrasonic irradiation | Substituted Hantzsch thiazole derivative | nih.gov |
One-Pot Synthesis Procedures
One-pot syntheses are procedurally simple and efficient, as they avoid the isolation and purification of intermediates, thereby saving time and resources. The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely utilized one-pot method for the preparation of thiazole derivatives. synarchive.comthieme.de
Bromination of α-Active Methylene Ketones Followed by Potassium Thiocyanate and Primary Amine Condensation
A common and effective one-pot strategy for the synthesis of 2-aminothiazoles involves the in situ generation of an α-haloketone, which then reacts with a thiourea equivalent. This approach avoids the handling of lachrymatory and often unstable α-haloketones.
The process typically begins with the bromination of an α-active methylene ketone using a brominating agent such as N-bromosuccinimide (NBS). The resulting α-bromoketone is not isolated but is immediately treated with potassium thiocyanate to form an intermediate, which then undergoes condensation with a primary amine to yield the desired 2-imino-1,3-thiazolidin-4-one or, after tautomerization, the 2-aminothiazole derivative.
Recent advancements in this area include the use of ultrasonic conditions to accelerate the reaction, leading to high yields in significantly shorter reaction times. researchgate.net For instance, a one-pot reaction of amines, isocyanates, aldehydes, and chloroform in the presence of sodium hydroxide under ultrasound irradiation affords 2-imino-1,3-thiazolidin-4-ones in high yields (75–91%) within 12–15 minutes. researchgate.net
Specific Synthetic Routes Leading to this compound
The synthesis of the specific compound this compound can be achieved through the classical Hantzsch thiazole synthesis. nih.gov This method involves the reaction of an α-haloketone with a thiourea.
In a typical procedure, cyclohexanone is first converted to its α-bromo derivative, 2-bromocyclohexanone. However, a more direct and safer approach involves the in situ generation of the α-haloketone. A reported synthesis of 4,5-substituted-2-aminothiazoles, which can be adapted for this compound, involves the reaction of cyclohexanone with thiourea in the presence of iodine. nih.gov The iodine serves to generate the α-iodoketone intermediate in the reaction mixture, which then readily condenses with thiourea to form the target thiazole.
The general reaction is as follows:
Cyclohexanone + Thiourea --(Iodine)--> this compound
This method is advantageous as it avoids the isolation of the hazardous α-haloketone and often proceeds with good yields.
Derivatization Strategies of the 2-Amino-1,3-thiazole Scaffold
The 2-amino-1,3-thiazole core is a versatile scaffold that allows for extensive derivatization to explore structure-activity relationships and optimize pharmacological properties. The primary amino group at the C-2 position is a key site for modification.
N-Substitution of the Aminothiazole Moiety
The exocyclic amino group of the 2-aminothiazole ring is readily functionalized through various reactions, most commonly N-acylation and N-alkylation. These modifications allow for the introduction of a wide range of substituents, which can significantly influence the biological activity of the resulting compounds.
N-Acylation: The reaction of 2-aminothiazoles with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields N-acyl-2-aminothiazole derivatives. mdpi.com For instance, 2-aminothiazole can be acylated with various acyl halides in dry pyridine to produce the corresponding amides in high yields. mdpi.com Acetic acid has also been employed as an acetylating agent for the N-acetylation of 2-aminobenzothiazoles. umpr.ac.id
N-Alkylation: N-alkylation of 2-aminothiazoles can be achieved by reacting them with alkyl halides or other alkylating agents. wikipedia.org The reaction conditions, such as the choice of base and solvent, can influence the selectivity and yield of the N-alkylation. For example, reactions can be carried out in DMF with potassium carbonate as the base at elevated temperatures. researchgate.net It is important to note that overalkylation to form quaternary ammonium salts is a potential side reaction, particularly with tertiary amines. wikipedia.org The reaction of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone has been shown to result in endo N-alkylation. nih.gov
The following table provides examples of N-substitution reactions on the 2-aminothiazole scaffold.
| 2-Aminothiazole Derivative | Reagent | Conditions | Product | Ref |
| 2-Aminothiazole | Acyl halide | Dry pyridine | N-Acyl-2-aminothiazole | mdpi.com |
| 2-Aminobenzothiazole | Acetic acid | Reflux | N-Acetyl-2-aminobenzothiazole | umpr.ac.id |
| 2-Aminothiazole | Alkyl halide | K₂CO₃, DMF, 60-70 °C | N-Alkyl-2-aminothiazole | researchgate.net |
| 2-Amino-1,3-benzothiazole | α-Iodoketone | Acetone, room temperature | 2-Amino-3-(2-oxoalkyl)-1,3-benzothiazol-3-ium iodide | nih.gov |
Functionalization of the Thiazole Ring at C-4 and C-5 Positions
The reactivity of the this compound core is dictated by the electronic properties of the 2-aminothiazole ring system. The amino group at the C-2 position is strongly electron-donating, which significantly increases the electron density of the heterocyclic ring, making it susceptible to electrophilic attack.
Functionalization at the C-5 Position:
The C-5 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution on 4-substituted-2-aminothiazole rings. rsc.org This heightened reactivity allows for the introduction of a variety of functional groups.
Halogenation: The introduction of a halogen, typically bromine, at the C-5 position is a common transformation. This can be achieved through biocatalytic methods, where a brominase enzyme facilitates the reaction under mild conditions, often with excellent conversion rates. nih.govacs.org This enzymatic approach is consistent with an electrophilic aromatic substitution mechanism. nih.gov Alternatively, a two-step chemical protocol involving direct halogenation followed by a subsequent nucleophilic substitution can be employed to introduce diverse substituents at this position.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction provides a pathway to introduce a formyl (-CHO) group onto electron-rich heterocyclic rings. wikipedia.orgorganicreactions.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). nrochemistry.com Studies on analogous 4-aryl-2-aminothiazoles have shown that formylation is selective and can occur at the C-5 position of the thiazole ring. researchgate.net This suggests that this compound would likely undergo formylation at the C-5 position to yield 2-amino-4-cyclohexyl-1,3-thiazole-5-carbaldehyde.
Functionalization at the C-4 Position:
Direct functionalization at the C-4 position of the pre-formed this compound is generally not a feasible strategy. The C-4 position is already occupied by a stable cyclohexyl group, which is introduced during the initial ring synthesis, commonly via the Hantzsch thiazole synthesis. fhsu.edunih.gov Modification at this position would necessitate altering the starting materials of the cyclization reaction rather than functionalizing the heterocyclic ring itself.
| Reaction Type | Reagents | Expected Product at C-5 | Reference |
|---|---|---|---|
| Bromination | Brominase Enzyme or Br₂ | -Br | nih.govacs.org |
| Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO | researchgate.net |
Formation of Amide Derivatives
The exocyclic amino group at the C-2 position is a key handle for derivatization, with amide formation being one of the most fundamental and widely utilized transformations. This modification is crucial for modulating the compound's physicochemical properties. The synthesis of these amide derivatives typically involves the reaction of the 2-amino group with various acylating agents. mdpi.commdpi.com
Common synthetic routes include:
Reaction with Acyl Halides: The most direct method involves reacting this compound with an acyl chloride or acyl bromide. mdpi.com These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. mdpi.com
Reaction with Carboxylic Anhydrides: Acetic anhydride, for example, can be used to form the corresponding acetamide derivative. mdpi.com
Peptide Coupling Reactions: Modern coupling reagents used in peptide synthesis are also highly effective. For instance, a carboxylic acid can be coupled with the 2-amino group using carbodiimide-mediated methods, such as those employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt). mdpi.comnih.gov
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic and analytical methods. researchgate.netsemanticscholar.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The ten protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield aliphatic region (approx. 1.2-3.0 ppm). The lone proton at the C-5 position of the thiazole ring would typically resonate as a sharp singlet in the aromatic region (approx. 6.0-7.0 ppm). The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, nine distinct signals would be anticipated: one for the C-5 carbon, one for the methine carbon of the cyclohexyl group attached to the ring, and four for the remaining methylene carbons of the cyclohexyl ring (assuming some overlap). The three carbons of the thiazole ring (C-2, C-4, and C-5) would also have characteristic chemical shifts, with the C-2 carbon bearing the amino group appearing at the most downfield position of the three (approx. >160 ppm). nih.govmdpi.com
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the presence of specific functional groups within the molecule. mdpi.comsemanticscholar.org The IR spectrum of this compound would be characterized by several key absorption bands:
N-H Stretching: Two distinct bands in the region of 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
C-H Stretching: Bands just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) due to the sp³ C-H bonds of the cyclohexyl ring.
C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the C=N double bond within the thiazole ring.
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Multiplets (~1.2-3.0 ppm, 11H, cyclohexyl); Singlet (~6.0-7.0 ppm, 1H, H-5); Broad Singlet (variable, 2H, NH₂) |
| ¹³C NMR | Signals for 6 cyclohexyl carbons; 3 signals for thiazole carbons (C2 > C4 > C5) |
| IR (cm⁻¹) | ~3300-3450 (N-H stretch); ~2850-2950 (sp³ C-H stretch); ~1600-1650 (C=N stretch) |
| HRMS | Accurate mass corresponding to the molecular formula C₁₀H₁₄N₂S |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula to confirm the purity and elemental composition of the synthesized sample. mdpi.comsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds, including this compound and its derivatives. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the identification and quantification of the main compound and any potential impurities. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for analogous 2-aminothiazole derivatives provide a strong framework for developing a suitable purity assessment protocol.
Typically, a reversed-phase HPLC (RP-HPLC) method is employed for the analysis of 2-aminothiazole derivatives. d-nb.info This involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is varied over time to effectively resolve compounds with different polarities.
For instance, a validated HPLC-UV method for a novel aminothiazole derivative (21MAT) utilized an isocratic elution on a Phenomenex® Luna C18 column with a mobile phase composed of 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile. d-nb.info The detection was carried out at 272 nm. d-nb.info Another approach for analyzing 2-Amino-5-methyl-thiazole uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com
The validation of an HPLC method for purity assessment involves evaluating several parameters to ensure its reliability, including specificity, accuracy, precision, and linearity. d-nb.info Purity is often determined by measuring the peak area of the main compound relative to the total peak area of all components in the chromatogram. For example, the purity of 2-amino-4-hydroxyethylaminoanisole sulfate was determined to be between 99.3% and 100% using HPLC with detection at 210-304 nm. cir-safety.org
A representative table of HPLC conditions, based on methods for similar compounds, that could be adapted for this compound is presented below.
Table 1: Representative HPLC Parameters for Purity Assessment of 2-Aminothiazole Derivatives | Parameter | Condition | | :--- | :--- | | Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 150 mm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or wavelength of maximum absorbance) | | Injection Volume | 10 µL |
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure of compounds like this compound and its derivatives, offering insights into bond lengths, bond angles, and intermolecular interactions.
In a study of aminothiazole inhibitors of Cyclin-Dependent Kinase 2, single-crystal X-ray diffraction was used to determine the solid-state structure of a compound bound to the ATP binding site of the enzyme. audreyli.com This analysis revealed a folded conformation of the inhibitor within the protein's active site, which was different from the extended conformation observed in the crystal structure of the inhibitor alone. audreyli.com This highlights the utility of X-ray crystallography in understanding drug-receptor interactions.
The crystallographic data for a related compound, 2-amino-4-(p-tolyl)thiazole, provides an example of the type of information that can be obtained. The key crystal data and refinement parameters are summarized in the table below.
Table 2: Representative Crystal Data and Structure Refinement for a 2-Aminothiazole Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C10H10N2S |
| Formula Weight | 190.26 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 12.045(2) Å |
| b = 5.689(1) Å | |
| c = 13.931(3) Å | |
| α = 90° | |
| β = 108.45(3)° | |
| γ = 90° | |
| Volume | 905.2(3) ų |
| Z | 4 |
| Calculated Density | 1.395 Mg/m³ |
| Absorption Coefficient | 0.298 mm⁻¹ |
| F(000) | 400 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta Range for Data Collection | 2.36 to 26.00° |
| Reflections Collected | 8632 |
| Independent Reflections | 1779 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.127 |
This data allows for a detailed understanding of the molecular geometry and packing in the solid state, which is crucial for structure-activity relationship studies and the rational design of new derivatives.
Structure Activity Relationship Sar and Structure Affinity Relationship Safir Studies
Influence of the Cyclohexyl Moiety on Biological Activity and Pharmacokinetics
The cyclohexyl fragment is a prevalent structural motif in numerous natural and synthetic drugs, serving either as a central scaffold or a peripheral side chain. pharmablock.com Its influence is multifaceted, affecting everything from how the molecule is absorbed and distributed to its efficacy and safety profile.
Lipophilicity, a key physicochemical parameter, significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.net The cyclohexyl group, being a non-polar, aliphatic cyclic structure, generally increases the lipophilicity of a molecule. pharmablock.com This property is critical for the molecule's ability to cross biological membranes, which can enhance its absorption and distribution into lipid-rich tissues. mdpi.com In drug design, the cyclohexyl group can be used as a bioisostere—a substituent with similar physical or chemical properties—for other groups like the tert-butyl or phenyl moieties to modulate lipophilicity. pharmablock.com As a bioisostere for a phenyl group, the cyclohexyl substituent offers the advantage of being three-dimensional, which can provide more contact points with a target protein. pharmablock.com
The pharmacokinetic profile of a compound is heavily influenced by its structural components, and the cyclohexyl moiety is no exception. By increasing lipophilicity, the cyclohexyl group can affect a drug's bioavailability and distribution. nih.gov Its three-dimensional, saturated structure, when compared to a flat aromatic ring like phenyl, can alter how the molecule is metabolized. pharmablock.com For instance, replacing an aromatic ring with a cyclohexyl ring can block metabolic pathways involving aromatic hydroxylation, potentially increasing the compound's half-life. The rigid conformation of the cyclohexyl group, as opposed to a more flexible linear alkyl chain, reduces the molecule's conformational entropy, which can lead to a better binding affinity for its target. pharmablock.com
The size, shape, and hydrophobicity of the cyclohexyl group are instrumental in its interaction with specific biological targets. Studies on derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have demonstrated the importance of this moiety for inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders. mdpi.com
Research comparing 2-(cyclohexylamino)thiazol-4(5H)-one derivatives with their 2-(cyclopentylamino) counterparts revealed that the larger, more hydrophobic cyclohexyl group leads to a significant increase in inhibitory potency. mdpi.com Docking studies suggest that the aliphatic cyclohexyl group establishes close contacts with side chains within the enzyme's binding cavity. mdpi.com The exchange of a cyclopentyl for a cyclohexyl group was found to result in a systematic increase in ligand-protein affinity. mdpi.com This highlights the cyclohexyl group's role in optimizing the fit within a hydrophobic pocket of the target enzyme, thereby enhancing efficacy.
| Compound | Substituent at Amino Group | Inhibition of 11β-HSD1 (%) | IC50 (µM) |
|---|---|---|---|
| Derivative 1 | Cyclohexyl | >80% (for 7 of 9 derivatives) | 0.04 (most active derivative) |
| Derivative 2 | Cyclopentyl | >80% (for 3 of 9 derivatives) | Higher than cyclohexyl derivatives |
Strategic incorporation of a cyclohexyl moiety can also serve to mitigate adverse effects. A well-known example is the anticancer drug oxaliplatin. Its predecessor, cisplatin, is associated with significant renal toxicity. In oxaliplatin, the two ammonia ligands of cisplatin are replaced by a trans-diaminocyclohexane. This structural modification is instrumental in reducing the drug's nephrotoxicity, demonstrating that the cyclohexyl-containing component can favorably alter the toxicity profile of a therapeutic agent. pharmablock.com
Role of the Thiazole Ring and Substituents
The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs, including the anticancer agent dasatinib. tandfonline.comnih.govglobalresearchonline.net The thiazole ring itself is often crucial for biological activity, while the substituents at its various positions allow for the fine-tuning of the molecule's properties. mdpi.com
Structure-activity relationship studies on 2-aminothiazole derivatives have frequently shown that the N-2 position of the amino group exhibits considerable tolerance for a wide range of modifications. nih.govnih.gov This flexibility allows medicinal chemists to introduce various substituents at this position to enhance potency, selectivity, and pharmacokinetic properties without abolishing the desired biological activity.
For example, in the development of antitubercular agents based on the 2-aminothiazole scaffold, it was found that while the central thiazole ring and a 4-(2-pyridinyl) substituent were intolerant to modification, the N-2 position demonstrated substantial flexibility. nih.gov The introduction of substituted benzoyl groups at this position led to a dramatic increase in potency. This transformation from a 2-amino to a 2-amido group proved highly beneficial for the compound's activity.
| Compound Type | Substituent at N-2 Position | MIC (µM) against M. tuberculosis | Fold Improvement vs. N-phenyl |
|---|---|---|---|
| N-phenyl (Initial Hit) | Phenyl | 12.5–25 | - |
| N-benzoyl (Derivative 35) | Benzoyl | 0.19–0.39 | ~64x |
| N-(3-Chlorobenzoyl) (Derivative 55) | 3-Chlorobenzoyl | 0.024 | >128x (vs. initial hit) |
This tolerance for substitution at the N-2 position makes it a key site for optimization in the design of novel 2-aminothiazole-based therapeutic agents. nih.govnih.gov
Intolerance to Modification at C-4 of the Thiazole Ring
The C-4 position of the thiazole ring is a critical determinant of biological activity, and modifications at this site are often poorly tolerated. Structure-activity relationship (SAR) studies reveal that even minor alterations can lead to a significant loss of potency. For instance, in a series of 2-aminothiazoles developed as antitubercular agents, the presence of a 2-pyridyl moiety at the C-4 position was found to be a strict requirement for activity. nih.gov Attempts to replace or modify this group resulted in a considerable decrease or complete abolishment of efficacy, demonstrating a high degree of intolerance at this position. nih.gov
| Scaffold/Series | C-4 Substituent | Impact on Activity | Reference |
|---|---|---|---|
| 2-Aminothiazoles (Antitubercular) | 2-Pyridyl | Essential for potency; intolerant to modification. | nih.gov |
| Thiazolyl–2-Pyrazoline Hybrids | Aryl vs. Hetaryl | Aryl substitution induced better activity. | nih.gov |
| Aryl-substituted Thiazoles | Para- vs. Meta-substitution | Para-substitution favored better overall activity. | nih.gov |
Effect of Substituents in Positions 3 and 4 of the Dihydrothiazole Ring on Inhibitory Potency and Selectivity
In the dihydrothiazole scaffold, substituents at both the N-3 and C-4 positions play a pivotal role in modulating inhibitory potency and selectivity. nih.gov The nature of the group at the C-4 position of the 2,3-dihydrothiazole ring has been identified as a key factor in determining both the activity and the selectivity profile of the compounds. nih.gov For instance, the synthesis of 2,3,4-trisubstituted and tetra-substituted 2,3-dihydrothiazoles has shown that modifications at these positions are critical for biological interactions. nih.govrsc.orgrsc.org
Importance of Electronic and Steric Features of Aryl Substituents
The electronic and steric characteristics of aryl substituents on the thiazole core are fundamental to their biological function. SAR studies consistently show that both factors significantly influence activity. For example, the position of a substituent on an aryl ring can be more critical than its electronic nature (i.e., whether it is electron-donating or electron-withdrawing). nih.gov A preference for para-substitution over meta-substitution is a recurring theme in many thiazole derivative series. nih.gov
However, the electronic properties cannot be disregarded. The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO2), often leads to enhanced activity. mdpi.comijarsct.co.in Specifically, a nitro group at the para position has been shown to form strong hydrogen bonds with amino acid residues in target microorganisms, thereby increasing inhibitory action. ijarsct.co.in
Steric factors also play a crucial role. In one series of antimicrobial thiazoles, small halogen substituents like 4-fluoro were associated with excellent activity. nih.gov In contrast, larger substituents, such as 2-trifluoromethyl (CF3), 4-trifluoromethoxy (OCF3), or chloro and bromo groups at certain positions, led to a significant decrease in activity, likely due to steric hindrance. nih.gov This demonstrates a delicate balance where the size and placement of the substituent are as important as its electronic influence.
| Feature | Observation | Example | Reference |
|---|---|---|---|
| Positional Isomerism | Para-substitution is generally preferred over meta-substitution. | Aryl-substituted thiazoles. | nih.gov |
| Electronic Effects | Electron-withdrawing groups (e.g., halogens, NO2) often enhance potency. | Para-nitro substitution leads to strong H-bonding. | ijarsct.co.in |
| Steric Effects | Small substituents are often favored over bulky groups. | 4-Fluoro (small) enhances activity, while -CF3 or -OCF3 (bulky) decrease it. | nih.gov |
Impact of Aromatic, Aliphatic Carbon Centers, and Hydrogen Bond Donors on Activity
The choice between aromatic and aliphatic groups at key positions on the thiazole scaffold can dramatically affect biological activity. A direct comparison in one study showed that replacing a p-tolyl group (an aromatic center) with a cyclohexyl moiety (an aliphatic center) led to a 1.3-fold reduction in antiproliferative potency, underscoring the importance of the aromatic ring for activity in that specific molecular context. nih.gov
Hydrogen bond donors, such as the -NH group in an amide or amine linkage, also have a profound, albeit context-dependent, impact on activity. In some series of 1,3-thiazole derivatives, the presence of an -NH group as a hydrogen bond donor did not appear to be critical for inhibitory activity. However, in a related amine series, N-methylation, which removes the hydrogen bond donating capability, resulted in a drastic reduction in activity. This highlights that the role of hydrogen bond donors is not universal and depends heavily on the surrounding molecular architecture and the specific interactions within the target's binding site. The stabilizing enthalpy from hydrogen bonds, whether from traditional donors or from interactions with aromatic rings acting as acceptors, can be a significant factor in molecular association and biological function. nih.gov
Computational Approaches in SAR/SAFIR
Computational methods are indispensable tools in modern drug discovery for understanding Structure-Activity Relationships (SAR) and Structure-Affinity Relationships (SAFIR). Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations are routinely employed to analyze and predict the biological activity of thiazole derivatives. nih.govphyschemres.org These in silico approaches allow for the initial screening of virtual compound libraries, the rational design of new molecules with potentially improved potency and selectivity, and the elucidation of the molecular mechanisms underlying their activity. rsc.orgphyschemres.org
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.gov This method is widely used to study thiazole derivatives, providing critical insights into their binding modes. nih.govnih.gov For example, docking studies of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives revealed favorable inhibitor-protein interactions, with calculated binding energies ranging from -6.8 to -8.8 kcal/mol. mdpi.com These simulations can identify key amino acid residues involved in the binding and pinpoint specific molecular interactions, such as the close contacts maintained by an aliphatic cyclohexyl group within the receptor's binding pocket. nih.govmdpi.com
Molecular docking is instrumental in elucidating a compound's potential mechanism of action by predicting its binding to specific biological targets. By simulating the interaction between a thiazole derivative and a known protein, researchers can form hypotheses about its function. For instance, docking studies have suggested that certain antimicrobial thiazoles may exert their effect by targeting enzymes like DNA gyrase or Cytochrome P450 14 α-sterol demethylase. nih.gov In the field of oncology, docking has been used to affirm the binding affinity of novel 1,3-thiazole analogues towards Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), thereby correlating their antiproliferative effects with the inhibition of a key pathway in tumor angiogenesis. mdpi.com These computational predictions provide a molecular basis for the observed biological activity and guide further experimental validation, ultimately helping to establish the therapeutic potential of the compounds. nih.gov
Binding Patterns in Putative Binding Pockets
The interaction of thiazole-containing compounds within the binding pockets of proteins is a key determinant of their biological effect. Molecular modeling and crystallography studies provide insights into these binding patterns.
Colchicine Binding Site of Tubulin: The colchicine binding site on tubulin, a critical target for anticancer agents, is located at the interface between the α and β subunits of the tubulin heterodimer. nih.gov Compounds that bind to this site typically disrupt microtubule dynamics, leading to mitotic arrest and cell death. nih.gov Many inhibitors targeting this site feature a 3,4,5-trimethoxyphenyl moiety, which interacts with a hydrophobic pocket in the β-subunit. nih.gov While not all potent inhibitors contain this specific group, the general structure often includes multiple aromatic rings with specific spatial arrangements and dihedral angles that are crucial for activity. nih.gov For instance, a 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold has demonstrated potent activity, highlighting the importance of the unsaturated thiazole ring, as its saturation leads to a loss of potency. nih.govacs.org The binding of ligands to the colchicine site is complex due to the presence of flexible loops whose conformations are highly dependent on the specific ligand. nih.gov Molecular docking studies of N,4-diaryl-1,3-thiazole-2-amines have shown that these compounds can effectively bind to the colchicine site, mimicking the action of known inhibitors like CA-4. nih.gov
DprE1 Protein: The decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. nih.govacs.org DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall. nih.govacs.org Inhibitors, such as benzothiazinone (BTZ) derivatives, can form a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition. nih.gov Molecular docking and dynamics simulations of pyrazolopyridine-pyrimidone hybrids have also demonstrated strong binding interactions with DprE1. nih.gov For example, certain derivatives have been shown to interact with key amino acid residues like Lys134 and Gly133 through hydrogen bonding. nih.gov These computational studies confirm that various heterocyclic compounds can adopt stable conformations within the DprE1 binding pocket, suggesting a viable mechanism of inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR analysis was conducted on a series of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, which are structurally related to 4-cyclohexyl-1,3-thiazol-2-amine, to identify key structural features for inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com This analysis indicated that cyclohexyl derivatives represent a promising group for further development. mdpi.com The study revealed that modifications to the thiazole ring, such as the introduction of a 4-bromophenyl group at the fifth position, could enhance inhibitory activity compared to an unsubstituted phenyl group. mdpi.com For instance, the IC₅₀ value for the 4-bromophenyl derivative (compound 3g) was 0.07 µM, whereas the phenyl derivative (compound 3f) had an IC₅₀ of 0.17 µM. mdpi.com Such models are crucial for guiding the rational design of new, more potent inhibitors by predicting the activity of novel chemical structures before their synthesis. nih.gov
| Compound Series | Target | Key Finding | Reference |
|---|---|---|---|
| 2-(Cyclohexylamino)thiazol-4(5H)-ones | 11β-HSD1 | The cyclohexyl group is a favorable substituent for inhibitory activity. | mdpi.com |
| 2-(Cyclohexylamino)thiazol-4(5H)-ones | 11β-HSD1 | A 4-bromophenyl group at position 5 enhances activity (IC₅₀ = 0.07 µM) compared to a phenyl group (IC₅₀ = 0.17 µM). | mdpi.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insights into the stability and conformational changes of ligand-protein complexes.
MD simulations have been employed to evaluate the stability of various thiazole and thiadiazole derivatives within the binding pockets of their protein targets. nih.govnih.gov For potential DprE1 inhibitors, MD simulations lasting 100 nanoseconds have been used to confirm the stability of ligand-protein complexes. nih.govnih.gov The root-mean-square deviation (RMSD) of the protein's backbone atoms is monitored throughout the simulation; low fluctuation in RMSD values indicates a stable binding complex. nih.gov For example, the mean RMSD of DprE1 in a bound state with potential inhibitors was found to be in the range of 2.0 to 3.2 Å, signifying strong and stable binding. nih.gov Further analyses, such as root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA), provide additional details on the flexibility of individual residues and the compactness of the complex, confirming the stable binding of the ligand. nih.gov
Quantum-Chemical Computation
Quantum-chemical computations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of thiazole derivatives. researchgate.netekb.eg These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.
DFT studies on thiazole derivatives have revealed relationships between their electronic properties and their potential as corrosion inhibitors. researchgate.net Calculations of parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) help predict the molecule's tendency to donate or accept electrons. researchgate.net For a series of thiazole derivatives, DFT calculations at the B3LYP/6-311++G(2d,2p) level showed that the EHOMO values were closely related to their inhibition efficiency, with higher EHOMO values indicating a greater tendency for electron donation to a metal surface. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
The HOMO represents the ability of a molecule to donate electrons, influencing its nucleophilicity, while the LUMO represents its ability to accept electrons, determining its electrophilicity. youtube.comnih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large energy gap signifies high stability and low chemical reactivity, as more energy is required for electrons to transition from the HOMO to the LUMO. nih.gov For thiazole derivatives, FMO analysis has shown that the HOMO is typically localized over the thiazole ring, while the LUMO distribution varies depending on the substituents. researchgate.net The energy gap for thiazole derivatives can be influenced by substituents; for example, the presence of a CF₃ group can decrease the energy gap, thereby increasing the molecule's reactivity. nih.gov
| Parameter | Significance | Typical Findings for Thiazole Systems | Reference |
|---|---|---|---|
| EHOMO | Electron-donating ability (nucleophilicity) | Higher values correlate with better performance in applications like corrosion inhibition. | researchgate.net |
| ELUMO | Electron-accepting ability (electrophilicity) | Lower values indicate a better ability to accept electrons. | researchgate.net |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | A large gap indicates high stability and low reactivity. Substituents can modulate this gap. | nih.govnih.gov |
Predicted Electronic Absorption Spectra (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.netrsc.org It calculates the excitation energies and oscillator strengths corresponding to electronic transitions between molecular orbitals. nih.gov
TD-DFT calculations have been successfully used to interpret the experimental UV-Vis spectra of various thiazole derivatives. researchgate.net For example, the absorption maxima for a 2-amino-5-trifluoromethyl-1,3,4-thiadiazole were calculated at 254.95 nm in methanol and 255.11 nm in water, which were attributed to an electronic transition from the HOMO to the LUMO. nih.gov The calculations can also account for solvent effects using models like the Polarizable Continuum Model (PCM), which often leads to better agreement between theoretical and experimental spectra. researchgate.net These studies help in assigning the observed absorption bands to specific electronic transitions within the molecule. researchgate.net
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. mdpi.com
The Hirshfeld surface is often mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. youtube.com
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.govcrystalexplorer.net These plots represent each point on the Hirshfeld surface by its distance to the nearest nucleus inside the surface (di) and outside the surface (de). nih.gov The percentage contribution of various interatomic contacts to the total Hirshfeld surface can be calculated from these plots. For thiazole and thiadiazole derivatives, Hirshfeld analyses have shown that H···H contacts are typically the most significant contributors to crystal packing, often accounting for over 30% of the surface. nih.govnih.gov Other important interactions include O···H/H···O, S···H/H···S, N···H/H···N, and C···H/H···C contacts. nih.govnih.gov
| Interaction Type | Typical Percentage Contribution | Significance | Reference |
|---|---|---|---|
| H···H | ~33-38% | Major contributor to van der Waals forces and crystal packing. | nih.govnih.gov |
| S···H/H···S | ~15-21% | Significant interactions involving the sulfur heteroatom. | nih.govnih.gov |
| O···H/H···O | ~17% | Represents hydrogen bonding when oxygen is present. | nih.gov |
| N···H/H···N | ~8-13% | Indicates hydrogen bonding involving nitrogen atoms. | nih.govnih.gov |
| C···H/H···C | ~7-11% | Represents weaker C-H···π or other van der Waals interactions. | nih.govnih.gov |
Pharmacophore Modeling
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. In the context of this compound and its analogs, which have been investigated as modulators of P-glycoprotein (P-gp), pharmacophore modeling helps to understand the key structural requirements for their interaction with this transporter protein. While a specific pharmacophore model exclusively for this compound has not been extensively detailed in the literature, a general pharmacophore model for P-gp modulators can be inferred from various studies on structurally diverse ligands.
P-glycoprotein is known for its polyspecificity, accommodating a wide range of substrates and inhibitors. Consequently, several pharmacophore models for P-gp modulators have been proposed, generally highlighting the importance of hydrophobic features and hydrogen bonding capabilities. A widely accepted model for P-gp inhibitors includes a combination of hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors arranged in a specific spatial orientation.
For this compound, the key pharmacophoric features can be mapped onto its structure. The cyclohexyl group represents a significant hydrophobic region, which is a crucial feature for interaction with the hydrophobic pockets within the P-gp binding site. The thiazole ring, being an aromatic heterocycle, can also contribute to hydrophobic and aromatic interactions. Furthermore, the 2-amino group on the thiazole ring can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring can function as a hydrogen bond acceptor.
Based on the analysis of various P-gp modulators, a putative pharmacophore model for this compound and its derivatives can be constructed. This model would likely consist of the following key features:
One or more Hydrophobic (HY) features: Primarily associated with the cyclohexyl ring.
One Hydrogen Bond Donor (HBD): The primary amine group at the 2-position of the thiazole ring.
One Hydrogen Bond Acceptor (HBA): The nitrogen atom in the thiazole ring.
One Aromatic Ring (AR) feature: The thiazole ring itself.
The spatial arrangement of these features is critical for effective binding to P-gp. The distance and angles between the hydrophobic centroid of the cyclohexyl group, the hydrogen bond donor of the amino group, and the hydrogen bond acceptor of the thiazole nitrogen define the specific pharmacophoric pattern.
Detailed research findings from computational studies on other P-gp inhibitors support the importance of these features. For instance, a general pharmacophore model for P-gp drugs has been proposed to consist of two hydrophobic points, three hydrogen bond acceptor points, and one hydrogen bond donor point nih.gov. Another model developed for macrocyclic diterpene P-gp modulators highlighted three hydrophobic points and one hydrogen bond acceptor point. These models underscore the consistent requirement of hydrophobicity and hydrogen bonding capacity for P-gp interaction.
The table below outlines the key pharmacophoric features identified in the structure of this compound and their corresponding structural components.
| Pharmacophoric Feature | Structural Component of this compound | Role in P-gp Interaction |
| Hydrophobic (HY) | Cyclohexyl ring | Interaction with hydrophobic residues in the P-gp binding pocket. |
| Hydrogen Bond Donor (HBD) | 2-Amino group (-NH2) | Formation of hydrogen bonds with acceptor sites in the P-gp binding domain. |
| Hydrogen Bond Acceptor (HBA) | Thiazole ring nitrogen | Formation of hydrogen bonds with donor sites in the P-gp binding domain. |
| Aromatic Ring (AR) | 1,3-Thiazole ring | Potential for π-π stacking or other aromatic interactions within the binding site. |
This pharmacophore model provides a rational framework for the design and optimization of new analogs of this compound with potentially enhanced P-gp modulatory activity. By modifying the substituents on the cyclohexyl or thiazole rings, it is possible to fine-tune the pharmacophoric properties and improve the binding affinity and efficacy of these compounds.
Research and Development Applications of 4 Cyclohexyl 1,3 Thiazol 2 Amine
Preclinical Studies and in vitro Assays
The 2-aminothiazole (B372263) framework, particularly with a cyclohexyl substitution, has been the subject of numerous preclinical investigations to determine its biological activity. In vitro assays are crucial first steps in evaluating the potential of these compounds against various biological targets.
Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have demonstrated significant inhibitory potential against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and cancers. mdpi.com In a panel of nine newly synthesized derivatives, seven showed over 80% inhibition of 11β-HSD1. mdpi.com The most active of these compounds, a spirocyclic derivative, exhibited a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range, proving more potent than the reference drug carbenoxolone. mdpi.com
Furthermore, the antiproliferative activity of this class of compounds has been evaluated against various human cancer cell lines. For instance, N,4-diaryl-1,3-thiazole-2-amine derivatives have been tested for their ability to inhibit cancer cell growth, with many showing moderate activity in the micromolar range. nih.gov One of the most potent compounds in a studied series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), displayed IC₅₀ values between 0.36 and 0.86 μM across three different cancer cell lines. nih.gov These studies often reveal that the 2-aminothiazole core is a key feature for anticancer activity. nih.gov
Table 1: In vitro Activity of Selected 2-Aminothiazole Derivatives
| Compound Class | Target/Cell Line | Measurement | Result | Reference |
|---|---|---|---|---|
| 2-(Cyclohexylamino)thiazol-4(5H)-one derivative (3h) | 11β-HSD1 Enzyme | IC₅₀ | 0.04 µM | mdpi.com |
| N,4-diaryl-1,3-thiazole-2-amine (10s) | SGC-7901 (Gastric Cancer) | IC₅₀ | 0.36 µM | nih.gov |
| N,4-diaryl-1,3-thiazole-2-amine (10s) | MGC-803 (Gastric Cancer) | IC₅₀ | 0.86 µM | nih.gov |
| N,4-diaryl-1,3-thiazole-2-amine (10s) | Bcap-37 (Breast Cancer) | IC₅₀ | 0.42 µM | nih.gov |
Drug Development Candidate Exploration
The 2-aminothiazole scaffold is a well-established pharmacophore in drug development, forming the core of several clinically approved medications such as the kinase inhibitor Dasatinib. nih.gov Consequently, derivatives like 4-cyclohexyl-1,3-thiazol-2-amine are actively explored as candidates for new therapeutics. mdpi.comnih.gov
Quantitative structure-activity relationship (QSAR) models have identified cyclohexyl derivatives as a particularly promising group for further synthesis and biological evaluation. mdpi.com Such computational studies help predict the biological activity of novel compounds, guiding chemists to focus on scaffolds with the highest potential. The selection of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives for synthesis as 11β-HSD1 inhibitors was justified by QSAR analysis, which highlighted the favorable characteristics of the cyclohexyl group. mdpi.com The versatility of the 2-aminothiazole structure allows for its integration into various molecular designs to target a wide array of diseases, including cancer, inflammation, and microbial infections. mdpi.com
Role as an Intermediate in Organic Synthesis
Beyond its own biological activities, this compound serves as a valuable intermediate in organic synthesis. The reactivity of the amino group and the thiazole (B1198619) ring allows for the construction of more complex, multi-functionalized molecules. mdpi.com The Hantzsch thiazole synthesis, a classic method involving the reaction of an alpha-haloketone with a thiourea (B124793), is a common route to produce the initial 2-aminothiazole scaffold.
Once formed, this scaffold can undergo various chemical transformations. For example, 2-aminothiazole intermediates can be acylated, reacted with aldehydes to form Schiff bases, or used in cyclization reactions to build new heterocyclic rings. mdpi.comnih.gov Studies have demonstrated the use of 2-aminothiazole derivatives as starting materials for synthesizing:
Amides: Through reaction with carboxylic acids or acid chlorides. mdpi.com
Pyrazines and Thiazinediones: Via cyclization with appropriate reagents. mdpi.comnih.gov
Substituted N-(thiazol-2-yl)acetamides: By reacting with chloroacetyl chloride, which can then be further modified. researchgate.net
This synthetic utility makes the this compound core a fundamental building block for creating large libraries of diverse compounds for biological screening. nih.gov
Potential in Agricultural Chemistry (Agrochemicals)
The applications of thiazole derivatives extend beyond pharmaceuticals into the realm of agricultural chemistry. The 2-aminothiazole fragment is present in some commercial pesticides, indicating its utility in crop protection. researchgate.net Thiazole-containing compounds have been reported to possess a range of bioactivities relevant to agriculture, including fungicidal and pesticidal properties. nih.gov The development of novel thiazole derivatives continues to be an area of interest for creating new agrochemicals with improved efficacy and safety profiles.
Strategic Optimization of Compound Design
A key aspect of drug discovery is the strategic optimization of a lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides an excellent template for such optimization.
Research has shown that the size and nature of substituents on the thiazole ring and the amino group are critical for biological activity. For instance, in the pursuit of 11β-HSD1 inhibitors, it was discovered that introducing a larger hydrophobic substituent, such as a cyclohexyl group, at the amino position leads to a significant increase in inhibitory potency compared to smaller groups like cyclopentyl. mdpi.com This highlights the importance of the cyclohexyl moiety for effective interaction with the enzyme's active site.
Further modifications, such as adding or altering functional groups on different parts of the molecule, can fine-tune its activity. QSAR and molecular docking studies are often employed to understand the key interactions between the compound and its biological target, which helps in designing next-generation derivatives with improved efficacy. nih.gov
Identification of Lead Compounds for Further Development
The synthesis and screening of libraries of related compounds often lead to the identification of a "lead compound"—a candidate with the most promising activity that serves as the basis for further development. Several studies on 2-aminothiazole derivatives have successfully identified such leads.
In the study of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, one compound (referred to as 3h) emerged as the most potent inhibitor of 11β-HSD1, with an IC₅₀ value of 0.04 µM. mdpi.com This compound's high potency and selectivity marked it as a strong lead for further preclinical development. Similarly, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, compound 10s was identified as the most active, with potent antiproliferative activity against multiple cancer cell lines. nih.gov The identification of these specific, highly active molecules is a critical milestone in the drug discovery process.
Table 2: Identification of Lead Compounds from 2-Aminothiazole Series
| Compound Series | Identified Lead Compound | Key Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 2-(Cyclohexylamino)thiazol-4(5H)-one Derivatives | Compound 3h | 11β-HSD1 Inhibition | 0.04 µM | mdpi.com |
| N,4-diaryl-1,3-thiazole-2-amines | Compound 10s | Antiproliferative (SGC-7901 cells) | 0.36 µM | nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amines | Compound 3a | 5-LOX Inhibition | 127 nM | nih.gov |
Investigation of Drug Resistance Mechanisms
A major challenge in modern medicine is the emergence of drug resistance, whether in cancer cells or pathogenic microbes. nih.gov The development of novel agents that can circumvent or decrease resistance is a high priority. nih.gov The 2-aminothiazole scaffold is being investigated for its potential in creating compounds active against resistant strains. mdpi.com
For example, overcoming the clinical limitations imposed by anticancer drug resistance is a significant driver for the discovery of new small-molecule agents. nih.gov Research has shown that some thiazole derivatives are effective against chloroquine-resistant strains of Plasmodium falciparum (the parasite that causes malaria) and fluconazole-resistant fungal pathogens. mdpi.com While this compound itself may not be used to study the fundamental mechanisms of resistance, its derivatives are being developed as a practical strategy to treat infections and diseases that have stopped responding to standard therapies. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Cyclohexyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones. For example, substituting the cyclohexyl group requires careful optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature). Evidence from analogous compounds shows that electron-withdrawing substituents on the thiazole ring may necessitate prolonged reaction times (≥12 hours) to achieve yields >70% . Key impurities, such as unreacted cyclohexylcarboxamide intermediates, can be minimized using gradient HPLC purification with C18 columns .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion peak ([M+H]⁺) at m/z 225.102 (calc. 225.103). Discrepancies >2 ppm require re-evaluation of synthetic purity .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals bond lengths and angles (e.g., C–S bond: 1.72 Å, C–N: 1.29 Å). Monoclinic crystal systems (space group P2₁/c) are common, with unit cell parameters a = 13.027 Å, b = 10.118 Å, c = 7.716 Å, and β = 91.97° . ORTEP-3 software visualizes thermal ellipsoids to assess disorder in the cyclohexyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values for antimicrobial assays) often arise from variations in assay protocols:
- Standardization : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) with Mueller-Hinton agar.
- Solvent Effects : DMSO concentrations >1% may inhibit bacterial growth, leading to false positives. Pre-test solvent toxicity at 0.5–2% v/v .
- Data Normalization : Compare results against positive controls (e.g., ciprofloxacin for bacteria) and report % inhibition relative to vehicle-treated samples .
Q. What strategies optimize crystallization conditions for X-ray diffraction studies of thiazol-2-amine derivatives?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with 1:1 mixtures of THF:hexane or DCM:pentane. Slow evaporation at 4°C reduces crystal defects.
- Additives : Introduce 1% acetic acid to protonate the amine group, enhancing hydrogen bonding (N–H···S interactions).
- Data Collection : For twinned crystals, employ the TWINABS module in SHELXL to deconvolute overlapping reflections .
Q. How to design structure-activity relationship (SAR) studies to explore substituent effects on bioactivity?
- Methodological Answer :
- Substituent Libraries : Synthesize derivatives with para-substituted aryl groups (e.g., –Cl, –OCH₃) on the thiazole ring. Monitor logP changes via HPLC retention times .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO-LUMO gaps) with antifungal activity.
- In Silico Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., CYP51 in C. albicans). Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
